molecular formula C14H9NO7 B5761967 4-(3-nitrophenoxy)phthalic acid

4-(3-nitrophenoxy)phthalic acid

Cat. No. B5761967
M. Wt: 303.22 g/mol
InChI Key: VUDXTDPDLUQWOZ-UHFFFAOYSA-N
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Description

4-(3-nitrophenoxy)phthalic acid, also known as NPPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NPPA is a phthalic acid derivative that has a nitro group and a phenoxy group attached to its benzene ring. This compound has been found to possess a range of interesting properties that make it a valuable tool for researchers in various fields.

Scientific Research Applications

1. Neurotoxicity Studies

4-(3-nitrophenoxy)phthalic acid has been studied in the context of its impact on neural stem cells. A study by Kudo et al. (2004) showed that certain endocrine disruptors, including phthalic acid derivatives, can have adverse effects on the proliferation and survival of murine neural stem cells, leading to nuclear condensation and DNA fragmentation, a hallmark of apoptosis. This suggests potential neurotoxic effects of these compounds (Kudo et al., 2004).

2. Luminescent Sensor Applications

Research by Zhang et al. (2018) has shown that phthalic acid derivatives can be used in the construction of lanthanide-MOFs (Metal-Organic Frameworks). These frameworks, which utilize mixed ligands including phthalic acid derivatives, have been found effective as multi-responsive luminescent sensors for detecting explosives and metal ions, demonstrating the utility of these compounds in sensor technology (Zhang et al., 2018).

3. Antioxidant Activities

A study by Söylemez et al. (2018) explored the antioxidant activities of novel tetrasubstituted metal-free and metal-containing monophthalocyanines derived from phthalic acid. These compounds exhibited significant solubility in organic solvents and showed varying degrees of antioxidant activity, highlighting the potential of phthalic acid derivatives in developing antioxidant agents (Söylemez et al., 2018).

4. Electrical and Dielectric Applications

Phthalocyanines synthesized from this compound derivatives have been studied for their electrical and dielectric properties. Salan et al. (2006) investigated the effects of temperature and frequency on the conduction properties of these compounds, finding that they follow a variable-range hopping model, which is significant for understanding their electrical conductivity and potential applications in electronics (Salan et al., 2006).

properties

IUPAC Name

4-(3-nitrophenoxy)phthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO7/c16-13(17)11-5-4-10(7-12(11)14(18)19)22-9-3-1-2-8(6-9)15(20)21/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDXTDPDLUQWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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